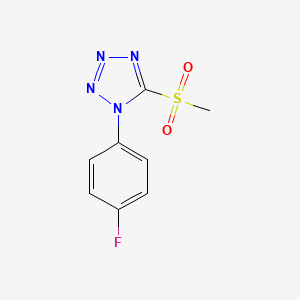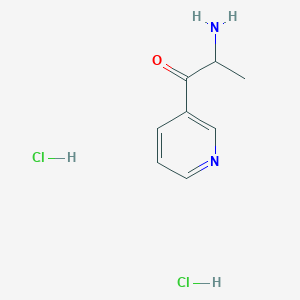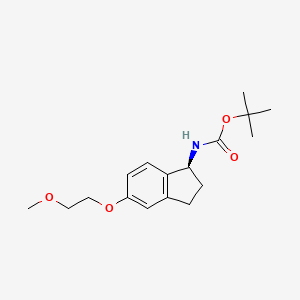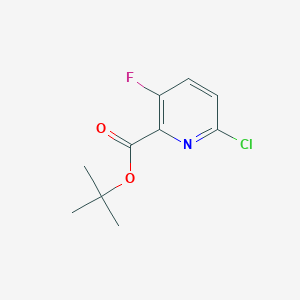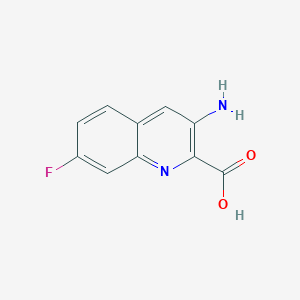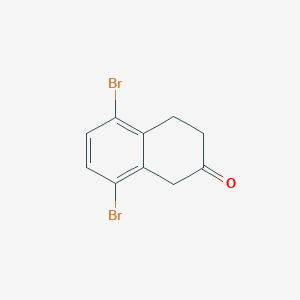
5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one: is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of two bromine atoms at the 5th and 8th positions and a ketone group at the 2nd position of the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one typically involves the bromination of 3,4-dihydronaphthalen-2(1H)-one. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the bromination process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: The compound can be reduced to form 5,8-dibromo-3,4-dihydronaphthalene.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromo-naphthoquinones.
Reduction: Formation of 5,8-dibromo-3,4-dihydronaphthalene.
Substitution: Formation of various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets. The bromine atoms and the ketone group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzyme function. Additionally, it can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one
- 5,8-Diiodo-3,4-dihydronaphthalen-2(1H)-one
- 5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one
Comparison
Compared to its halogenated analogs, 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one exhibits unique reactivity due to the size and electronegativity of the bromine atoms. Bromine atoms are larger and less electronegative than chlorine and fluorine, which affects the compound’s steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic and research applications where other halogenated analogs may not be as effective.
Properties
Molecular Formula |
C10H8Br2O |
|---|---|
Molecular Weight |
303.98 g/mol |
IUPAC Name |
5,8-dibromo-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8Br2O/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h3-4H,1-2,5H2 |
InChI Key |
RKJQLPYRJYMLNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2CC1=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


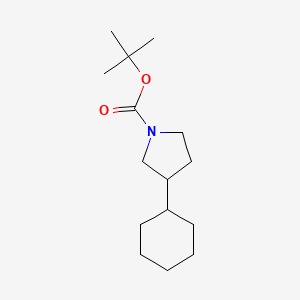
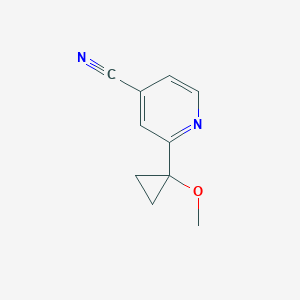
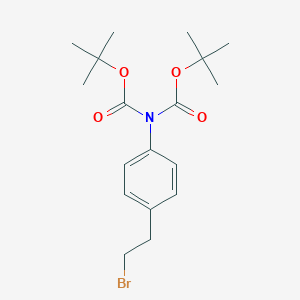
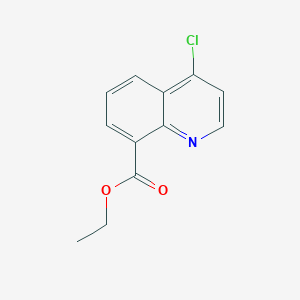
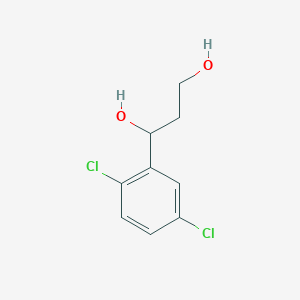
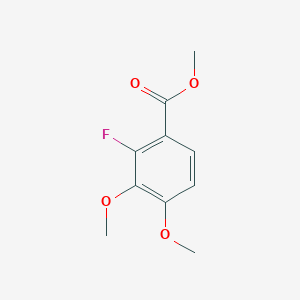
![6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13669757.png)

![4-(4-Morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)aniline](/img/structure/B13669762.png)
